ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate
CAS No.: 229020-85-3
VCID: VC2238365
Molecular Formula: C21H18N2O3
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate is a complex organic compound that belongs to the indole family, which is known for its diverse biological activities and applications in pharmaceuticals. Despite the lack of extensive literature specifically on this compound, its structure suggests potential interest in medicinal chemistry due to the presence of indole moieties. Biological Activity and Potential ApplicationsWhile specific biological activities of this compound are not well-documented, indole derivatives generally exhibit a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of two indole rings may enhance or modify these effects. Research Findings and ChallengesDue to the limited availability of research specifically targeting ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate, there is a need for further studies to explore its chemical properties, biological activities, and potential applications. Challenges include synthesizing the compound efficiently and assessing its safety and efficacy in biological systems. |
---|---|
CAS No. | 229020-85-3 |
Product Name | ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate |
Molecular Formula | C21H18N2O3 |
Molecular Weight | 346.4 g/mol |
IUPAC Name | ethyl 2-[2-(1H-indol-3-ylmethyl)-1H-indol-3-yl]-2-oxoacetate |
Standard InChI | InChI=1S/C21H18N2O3/c1-2-26-21(25)20(24)19-15-8-4-6-10-17(15)23-18(19)11-13-12-22-16-9-5-3-7-14(13)16/h3-10,12,22-23H,2,11H2,1H3 |
Standard InChIKey | NBWZBIQORCXFEP-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)CC3=CNC4=CC=CC=C43 |
Canonical SMILES | CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)CC3=CNC4=CC=CC=C43 |
PubChem Compound | 15447913 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume